![molecular formula C14H20N4O3 B2619355 5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946274-95-9](/img/structure/B2619355.png)
5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of pyrimidine. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry due to their presence in many important biomolecules and drugs .
Molecular Structure Analysis
The compound contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . It also has an amino group attached to a hydroxybutan-2-yl group, and three methyl groups attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the amino group can participate in condensation reactions, and the pyrimidine ring can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, pyrimidines are planar and aromatic, and they have the ability to participate in pi stacking and hydrogen bonding, which can influence their solubility and reactivity .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as CDK2 inhibitors. Notably, most of these molecules exhibited superior cytotoxic activities against cancer cell lines (MCF-7 and HCT-116) with IC50 values ranging from 45 to 97 nM. Additionally, they showed moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .
Multicomponent Synthesis of 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
A simple and efficient multicomponent protocol was developed for synthesizing this compound. The interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one led to the formation of this earlier unknown pyrimidine derivative .
Antiviral Studies
While specific details are not provided, novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)benzenesulfonamide derivatives were synthesized and evaluated for their antiviral activity. Further research in this area could shed light on their potential antiviral applications .
Cell Growth Modulation
In a separate study, pyrido[2,3-d]pyrimidin-5-one derivatives were investigated. These compounds influenced cell growth, particularly when cultured with fetal bovine serum. Understanding their impact on cell proliferation and signaling pathways could reveal additional applications .
Cyclization Reactions
Heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH led to the transformation of these compounds into pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety were involved in the cyclization process. Further exploration of these reactions may uncover novel applications .
Enzymatic Inhibitory Activity
Some of the synthesized compounds demonstrated enzymatic inhibitory activity against CDK2/cyclin A2. For instance, compound 14 displayed dual activity against cancer cell lines and CDK2, making it a promising candidate for further investigation .
Future Directions
Pyrimidine derivatives, including pyrido[2,3-d]pyrimidines, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities for potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds like “5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” often target specific enzymes or receptors in the body. For instance, some pyrimidine derivatives are known to inhibit CDK2, a protein kinase involved in regulating the cell cycle .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell death .
properties
IUPAC Name |
5-(1-hydroxybutan-2-ylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-5-9(7-19)16-11-8(2)6-15-12-10(11)13(20)18(4)14(21)17(12)3/h6,9,19H,5,7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONXUKLSJVUOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

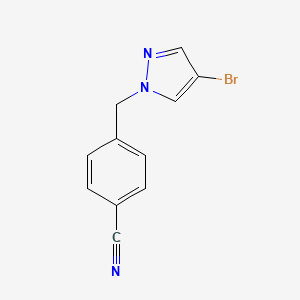
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)
![(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2619275.png)
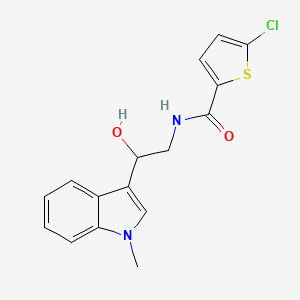
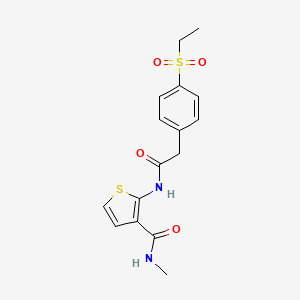
![N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2619278.png)
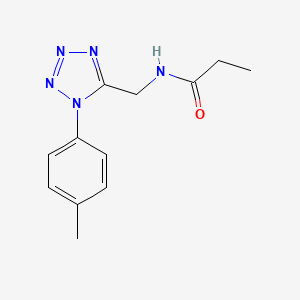
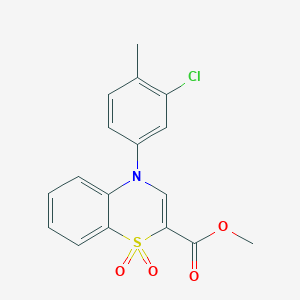

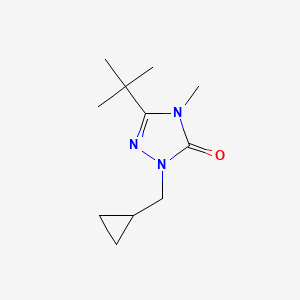
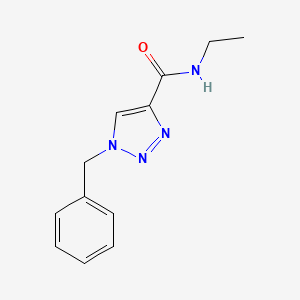
![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2619293.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2619295.png)